Cas no 60748-39-2 (gonyautoxin I)

gonyautoxin I 化学的及び物理的性質
名前と識別子
-
- gonyautoxin I
- [(3aS,4R,6Z,9R)-2-Amino-5,10,10-trihydroxy-6-imino-9-(sulfooxy)-3 a,4,5,6,9,10-hexahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carb amate
- GONYAUTOXIN-1 AND -4
- Gonyautoxin-I
- NS00008693
- GTX1
- SCHEMBL22319914
- Toxin GTX1
- GTX I
- Gonyautoxin 1
- GONYAUTOXIN1
- 1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol, 2-amino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,5,6,8,9-hexahydro-5-hydroxy-6-imino-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)-
- Gonyautoxin 1&4
- Gonyautoxins -1 and -4
-
- インチ: 1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1
- InChIKey: CETRDCWBMBILAL-XXKOCQOQSA-N
- ほほえんだ: N1[C@]2([H])[C@]3(C(O)(O)[C@H](OS(O)(=O)=O)CN3C(=N)N(O)[C@H]2COC(N)=O)NC=1N
計算された属性
- せいみつぶんしりょう: 411.08101
- どういたいしつりょう: 411.081
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 810
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 266A^2
- 疎水性パラメータ計算基準値(XlogP): -5.7
じっけんとくせい
- 密度みつど: 2.57
- 屈折率: 1.975
- PSA: 257.35
- 酸性度係数(pKa): -3.84±0.18(Predicted)
gonyautoxin I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299673-0.5ml |
gonyautoxin I |
60748-39-2 | 31.68 μg/mL in aqueous 0.5mM hydrochloric acid | 0.5ml |
¥5499.90 | 2023-09-02 |
gonyautoxin I 関連文献
-
Hyebin Yoo,Hyesung Jo,Seung Soo Oh Mater. Adv. 2020 1 2663
-
Lyndon E. Llewellyn Nat. Prod. Rep. 2006 23 200
-
Roberto G. S. Berlinck Nat. Prod. Rep. 1999 16 339
-
4. Study of the binding mechanism between aptamer GO18-T-d and gonyautoxin 1/4 by molecular simulationShunxiang Gao,Bo Hu,Xin Zheng,Dejing Liu,Mingjuan Sun,Jiaxiang Qin,Hao Zhou,Binghua Jiao,Lianghua Wang Phys. Chem. Chem. Phys. 2016 18 23458
-
Padmanabhan Eangoor,Amruta Sanjay Indapurkar,Mani Deepika Vakkalanka,Jennifer Sporty Knaack Analyst 2019 144 4702
-
6. Graphene oxide-based selection and identification of ofloxacin-specific single-stranded DNA aptamersYuhong Zhang,Yuanding You,Ziwei Xia,Xuyan Han,Yaping Tian,Nandi Zhou RSC Adv. 2016 6 99540
-
Xinglin Wang,Xiaoyi Gao,Jiale He,Xiaochen Hu,Yunchao Li,Xiaohong Li,Louzhen Fan,Hua-Zhong Yu Analyst 2019 144 3826
-
Shengqun Ouyang,Bo Hu,Rong Zhou,Dejing Liu,Dingfa Peng,Zhengang Li,Zhen Li,Binghua Jiao,Lianghua Wang Analyst 2018 143 4316
gonyautoxin Iに関する追加情報
Gonyautoxin I: A Comprehensive Overview
Gonyautoxin I, also known by its CAS number 60748-39-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound is a member of the gonyautoxin family, which is derived from marine sources, particularly certain species of sponges. Gonyautoxin I has been extensively studied for its unique chemical structure and potential therapeutic applications. Recent advancements in analytical techniques have allowed researchers to delve deeper into its molecular mechanisms, making it a subject of interest for both academic and industrial sectors.
The chemical structure of Gonyautoxin I is characterized by a complex arrangement of functional groups, including a glycosidic linkage and a polycyclic framework. This intricate structure contributes to its bioactivity, particularly its ability to interact with cellular receptors and signaling pathways. Studies have shown that Gonyautoxin I exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. Researchers have also explored its potential as a lead compound for the design of novel therapeutics targeting chronic inflammatory diseases and cancer.
One of the most recent breakthroughs in Gonyautoxin I research involves its role in modulating the immune system. Scientists have discovered that Gonyautoxin I can regulate the activity of macrophages and dendritic cells, which are key players in immune responses. This finding has opened new avenues for investigating its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preclinical studies have demonstrated that Gonyautoxin I can inhibit the proliferation of cancer cells by inducing apoptosis and blocking angiogenesis, which are critical processes in tumor growth.
In addition to its pharmacological applications, Gonyautoxin I has also been studied for its ecological significance. As a natural product derived from marine sponges, it plays a crucial role in the chemical defense mechanisms of these organisms against predators and competitors. Recent ecological studies have highlighted the importance of preserving marine habitats to ensure the continued availability of such bioactive compounds for scientific research and drug discovery.
From a technological standpoint, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have significantly enhanced our ability to characterize Gonyautoxin I at the molecular level. These techniques have enabled researchers to elucidate the stereochemistry of the compound and understand its conformational dynamics, which are essential for predicting its pharmacokinetic properties. Such insights are invaluable for optimizing drug delivery systems and improving the bioavailability of Gonyautoxin I-based therapeutics.
Looking ahead, collaborative efforts between academia and industry are expected to accelerate the translation of Gonyutoxin I research into clinical applications. The development of synthetic routes for large-scale production of this compound is currently underway, which will facilitate further preclinical testing and eventual clinical trials. Moreover, ongoing research aims to identify additional bioactive compounds within the gonyutoxin family that may possess complementary therapeutic properties.
In conclusion, Gonyutoxin I (CAS No: 60748-39-2) represents a fascinating example of how natural products can inspire innovative solutions in medicine. With its unique chemical structure, diverse biological activities, and promising therapeutic potential, this compound continues to be a focal point for researchers worldwide. As our understanding of Gonyutoxin I deepens through cutting-edge scientific methodologies, it holds great promise for advancing human health and well-being.
60748-39-2 (gonyautoxin I) 関連製品
- 64296-26-0(Gonyautoxin IV)
- 80480-42-8(methyl 4,6-dioxoheptanoate)
- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 1822349-40-5(Benzeneacetic acid, α-amino-3-bromo-2,6-difluoro-, methyl ester)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)



